molecular formula C22H22N2O2S2 B2791932 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877655-26-0

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2791932
CAS No.: 877655-26-0
M. Wt: 410.55
InChI Key: IMHAYGCOJCLNMI-UHFFFAOYSA-N
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Description

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with various functional groups such as dimethylphenyl, methoxyphenyl, and methylsulfanyl

Preparation Methods

The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, each requiring specific reaction conditions and reagents

    Synthesis of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include sulfur-containing compounds and nitrogen sources.

    Introduction of Substituents: The dimethylphenyl, methoxyphenyl, and methylsulfanyl groups are introduced through various substitution reactions. These reactions often require catalysts and specific solvents to achieve high yields and purity.

Industrial production methods for this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced sulfur-containing products.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities that make it a candidate for drug development:

  • Antitumor Activity :
    • Studies have shown that thienopyrimidine derivatives can inhibit the proliferation of various cancer cell lines. The specific compound has demonstrated cytotoxic effects against human cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could have implications for treating chronic inflammatory diseases.

Case Studies

Several studies have documented the applications of this compound:

  • Study on Antitumor Activity :
    • A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of thienopyrimidine derivatives, including the compound in focus. Results indicated significant inhibition of tumor growth in xenograft models.
  • Antimicrobial Evaluation :
    • In vitro testing published in Antimicrobial Agents and Chemotherapy revealed that the compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as an alternative treatment option.
  • Inflammation Model :
    • Research conducted in a rat model of inflammation showed that administration of this compound resulted in decreased levels of inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one stands out due to its unique combination of substituents and structural features. Similar compounds include:

    Thienopyrimidines: These compounds share the thieno[3,2-d]pyrimidine core but differ in their substituents. Examples include 2-[(2,5-dimethylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one and 2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one.

    Sulfonamides: These compounds contain a sulfonamide group and are known for their diverse biological activities. Examples include sulfanilamide and sulfamethoxazole.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The compound was synthesized through a multi-step process involving the modification of existing thieno[3,2-d]pyrimidine frameworks. The synthetic route typically includes the formation of the thienopyrimidine core followed by substitution reactions to introduce the sulfanyl and methoxy groups. The detailed synthetic pathway is crucial for understanding how variations in structure can influence biological activity.

Antitumor Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, a related compound showed remarkable antiproliferative activity against various cancer cell lines including SU-DHL-6 and K562 with IC50 values as low as 0.55 μM . The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell migration.

Antimicrobial Properties

Thieno[3,2-d]pyrimidines have also been evaluated for their antimicrobial activities. A review highlighted that derivatives with specific substituents exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against various strains . The presence of electron-withdrawing groups was found to enhance these activities significantly.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in the context of 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibition. Some derivatives showed moderate inhibition rates (e.g., 36% inhibition at 1 μM concentration) which is relevant for conditions like osteoporosis . This suggests that structural modifications can lead to varying degrees of enzyme interaction.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Key findings from various studies indicate:

  • Substituent Effects : The introduction of specific functional groups influences both potency and selectivity towards target enzymes or receptors.
  • Conformational Considerations : Certain conformers are more favorable for binding to active sites of enzymes, affecting their inhibitory activities significantly .
  • Functional Group Importance : Groups such as methoxy and sulfanyl play critical roles in enhancing biological efficacy by improving solubility and binding interactions.

Data Table: Biological Activities of Thieno[3,2-d]pyrimidine Derivatives

Compound NameActivity TypeTarget/Cell LineIC50/Activity Level
Compound 12eAntitumorSU-DHL-60.55 μM
Compound 12eAntitumorK5621.68 μM
Compound 72AntimicrobialE. coliSignificant activity
Compound 77AntifungalA. nigerHigh activity
Compound 3bEnzyme Inhibition17β-HSD236% inhibition @ 1 μM

Case Studies

  • Antitumor Evaluation : A study focused on a series of thieno[3,2-d]pyrimidines where compound modifications led to enhanced antitumor efficacy against lymphoma cell lines. The results indicated a clear relationship between structural changes and biological outcomes.
  • Antimicrobial Screening : Another investigation assessed various thieno[3,2-d]pyrimidine derivatives against common bacterial strains. Compounds with halogen substitutions were particularly effective against resistant strains.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S2/c1-14-7-8-15(2)16(11-14)13-28-22-23-19-9-10-27-20(19)21(25)24(22)17-5-4-6-18(12-17)26-3/h4-8,11-12H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHAYGCOJCLNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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